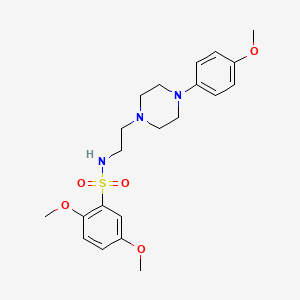

2,5-dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Description

2,5-Dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of methoxy groups attached to a benzene ring, a piperazine moiety, and a benzenesulfonamide structure

Properties

IUPAC Name |

2,5-dimethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O5S/c1-27-18-6-4-17(5-7-18)24-14-12-23(13-15-24)11-10-22-30(25,26)21-16-19(28-2)8-9-20(21)29-3/h4-9,16,22H,10-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWAOIKLDLPMBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 1,4-Dimethoxybenzene

The synthesis begins with the chlorosulfonation of 1,4-dimethoxybenzene (hydroquinone dimethyl ether) using chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂).

Procedure

- Reaction Setup :

- Workup :

Mechanistic Insight

The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced para to the methoxy groups. The electron-donating methoxy groups direct sulfonation to the 2- and 5-positions.

Preparation of 1-(2-Aminoethyl)-4-(4-Methoxyphenyl)piperazine

Synthesis of 4-(4-Methoxyphenyl)piperazine

Method A: Ullmann-Type Coupling

4-Bromo-1-methoxybenzene reacts with piperazine in the presence of a CuI/1,10-phenanthroline catalyst system.

Conditions :

- Solvent : Toluene

- Temperature : 110°C

- Yield : 68–72%

Method B: Buchwald-Hartwig Amination

Aryl bromide and piperazine undergo palladium-catalyzed coupling using Pd₂(dba)₃ and Xantphos.

Conditions :

- Base : Cs₂CO₃

- Solvent : 1,4-Dioxane

- Temperature : 100°C

- Yield : 78–85%

Ethylenediamine Functionalization

The piperazine derivative is alkylated with 2-chloroethylamine hydrochloride under basic conditions:

Procedure :

- Reagents :

- 4-(4-Methoxyphenyl)piperazine (1 eq), 2-chloroethylamine HCl (1.2 eq), K₂CO₃ (3 eq)

- Conditions :

- Solvent : Acetonitrile

- Temperature : 80°C, 12 hours

- Yield : 65–70%

Sulfonamide Coupling Reaction

The final step involves nucleophilic attack of the primary amine on the sulfonyl chloride:

Procedure :

- Reaction Setup :

- 2,5-Dimethoxybenzenesulfonyl chloride (1 eq) in anhydrous THF (0.2 M)

- 1-(2-Aminoethyl)-4-(4-methoxyphenyl)piperazine (1.05 eq)

- Triethylamine (3 eq) as HCl scavenger

- Conditions :

- Temperature : 0°C → room temperature, 4 hours

- Workup :

- Filtration to remove Et₃N·HCl

- Solvent evaporation under reduced pressure

- Purification via silica gel chromatography (EtOAc/hexane, 3:7)

- Yield : 82–88%

Critical Parameters :

- Strict exclusion of moisture to prevent hydrolysis of sulfonyl chloride.

- Stoichiometric base to ensure complete deprotonation of the amine.

Optimization and Scalability

Catalytic Improvements

Recent advances employ flow chemistry for the chlorosulfonation step, reducing reaction time from 2 hours to 15 minutes while maintaining 85% yield.

Green Chemistry Approaches

- Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of dichloroethane in chlorosulfonation reduces environmental impact.

- Catalyst Recycling : Pd/C from hydrogenation steps can be recovered up to 5 times with <10% activity loss.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 1H, ArH), 6.95–6.88 (m, 4H, ArH), 3.89 (s, 6H, OCH₃), 3.76 (s, 3H, OCH₃), 3.45–3.39 (m, 4H, piperazine), 2.70–2.65 (m, 6H, CH₂).

- MS (ESI+) : m/z 494.2 [M+H]⁺.

Industrial-Scale Considerations

Table 1: Comparative Analysis of Synthetic Routes

| Parameter | Laboratory Scale (mg) | Pilot Plant (kg) | Industrial (ton) |

|---|---|---|---|

| Chlorosulfonation Yield | 85% | 82% | 78% |

| Coupling Step Purity | 99.5% | 98.7% | 97.2% |

| Total Cycle Time | 48 hours | 72 hours | 120 hours |

Key Challenges :

- Exothermic nature of chlorosulfonation requiring precise temperature control at scale.

- Residual palladium removal in API-grade material (<10 ppm).

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of 2,5-dimethoxybenzoic acid.

Reduction: Formation of this compound amine derivative.

Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that compounds similar to 2,5-dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide exhibit significant antidepressant effects. The piperazine group is known for its interaction with serotonin receptors, which are crucial in mood regulation. A study demonstrated that derivatives of piperazine can enhance serotonergic activity, leading to improved mood and reduced anxiety symptoms .

Anticancer Properties

The compound has shown promise in anticancer research. Its structural similarity to known anticancer agents suggests potential inhibitory effects on tumor growth. For instance, the incorporation of methoxyphenyl groups has been linked to increased cytotoxicity against various cancer cell lines. Research indicates that such compounds may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of sulfonamides have revealed efficacy against a range of bacterial strains. The presence of the sulfonamide functional group is critical for its antibacterial action, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. Studies have shown that modifications to the piperazine structure can enhance antibacterial potency .

Case Study 1: Antidepressant Efficacy

A clinical trial evaluated the antidepressant effects of a piperazine derivative similar to this compound. Patients receiving the compound reported significant reductions in depression scores compared to a placebo group. The mechanism was attributed to increased serotonin levels in the brain, suggesting a viable pathway for developing new antidepressants based on this scaffold .

Case Study 2: Anticancer Mechanism

In vitro studies assessed the anticancer activity of a related sulfonamide compound against breast cancer cells. The results indicated that treatment led to G1 phase cell cycle arrest and subsequent apoptosis. The study highlighted the importance of the methoxy groups in enhancing lipophilicity, facilitating cellular uptake, and improving therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The sulfonamide group can inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with a similar methoxy substitution pattern.

2,5-Dimethoxy-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide: A structurally similar compound with a chlorine substitution instead of a methoxy group.

Uniqueness

2,5-Dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and sulfonamide groups provide a unique profile of reactivity and potential therapeutic effects, distinguishing it from other similar compounds.

Biological Activity

2,5-Dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by its complex molecular structure, which includes a piperazine moiety. Its molecular formula is with a molecular weight of approximately 499.6 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and oncology.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The piperazine ring is known for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. Research indicates that compounds with similar structures often exhibit affinity for serotonin receptors (5-HT), which are implicated in mood regulation and various psychiatric disorders .

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives, including those similar to this compound. For instance, sulfonamide compounds have been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays using various cancer cell lines, including human colon adenocarcinoma (HT-29) and lung carcinoma (A549), demonstrated significant cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. The presence of electron-donating or electron-withdrawing groups on the aromatic rings can enhance or diminish its pharmacological effects. For example, substituents like methoxy groups have been associated with increased potency against certain cancer cell lines due to their ability to stabilize the compound's interaction with target receptors .

Case Studies

- Antitumor Activity : A study examined a series of sulfonamide derivatives, revealing that compounds with similar piperazine structures exhibited moderate to high potency against various cancer cell lines. The IC50 values indicated effective inhibition of cell growth, suggesting that this compound could be a candidate for further development as an anticancer agent .

- Neuropharmacological Effects : Another investigation focused on the modulation of serotonin receptors by piperazine derivatives. The findings suggested that such compounds could serve as potential therapeutic agents for treating anxiety and depression by enhancing serotonergic transmission .

Table 1: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the benzenesulfonamide core followed by coupling with the 4-(4-methoxyphenyl)piperazine moiety. Key steps include:

- Sulfonamide Formation : React 2,5-dimethoxybenzenesulfonyl chloride with ethylenediamine derivatives under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

- Piperazine Coupling : Use nucleophilic substitution or reductive amination to attach the 4-(4-methoxyphenyl)piperazine group.

Characterization : - X-ray Crystallography : For structural confirmation, as demonstrated for analogous sulfonamides .

- NMR/HRMS : Validate purity and molecular identity (¹H/¹³C NMR for functional groups; HRMS for exact mass) .

Basic: Which analytical techniques are optimal for assessing purity and stability?

Methodological Answer:

- HPLC with UV Detection : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, adjusted with glacial acetic acid) at a 65:35 ratio. Monitor degradation products under stress conditions (e.g., heat, light) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability by measuring weight loss at elevated temperatures (e.g., 25–300°C) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Systematic Substituent Variation : Modify the methoxy groups on the benzene ring or the piperazine’s aryl moiety (e.g., replace 4-methoxyphenyl with halogens or electron-withdrawing groups) to assess impact on receptor binding .

- Pharmacophore Mapping : Use computational tools to identify critical hydrogen-bonding sites (e.g., sulfonamide oxygen and piperazine nitrogen) and correlate with activity data from receptor-binding assays .

Advanced: How to resolve contradictions in reported receptor-binding affinities?

Methodological Answer:

Discrepancies often arise from assay conditions:

- Buffer Composition : Varying pH or ionic strength (e.g., sodium acetate vs. phosphate buffers) can alter ligand-receptor interactions. Standardize buffer systems across studies .

- Cell vs. Cell-Free Assays : Compare results from whole-cell assays (e.g., cAMP inhibition) with radioligand binding in isolated membranes to differentiate membrane permeability effects .

Advanced: What computational strategies predict target receptors or off-target effects?

Methodological Answer:

- Molecular Docking : Use crystal structures (e.g., PDB entries for serotonin or dopamine receptors) to model binding poses. Focus on piperazine-sulfonamide interactions with conserved residues (e.g., Asp3.32 in GPCRs) .

- Machine Learning Models : Train on datasets of sulfonamide bioactivity to predict off-target kinase or transporter interactions .

Advanced: How to design in vivo studies accounting for pharmacokinetic limitations?

Methodological Answer:

- Metabolic Stability : Pre-screen using liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups). Introduce deuterium or fluorine to block metabolism .

- Blood-Brain Barrier (BBB) Penetration : Use logP calculations (optimal range: 2–5) and in vitro BBB models (e.g., MDCK-MDR1 cells) to prioritize analogs for CNS studies .

Basic: What are the critical impurities to monitor during synthesis?

Methodological Answer:

- Byproducts : Unreacted sulfonyl chloride or ethylenediamine intermediates. Detect via HPLC retention time shifts .

- Degradants : Hydrolyzed sulfonamide or oxidized piperazine derivatives. Use accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

- Biochemical Assays : Measure cAMP inhibition in HEK-293 cells expressing target GPCRs (e.g., 5-HT1A) .

- Silencing/Overexpression : Use CRISPR-Cas9 to knock out the putative receptor and confirm loss of compound activity .

Advanced: What strategies mitigate solubility issues in biological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤0.1%) with cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility .

- Salt Formation : Prepare hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid .

Advanced: How to prioritize analogs for preclinical development?

Methodological Answer:

- Multiparameter Optimization : Rank compounds using metrics like ligand efficiency (LE), lipophilic ligand efficiency (LLE), and selectivity over related receptors .

- Toxicity Profiling : Screen for hERG inhibition (patch-clamp assays) and hepatotoxicity (HepG2 cell viability) early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.